molecular formula C12H15N3O2S B000073 Methiazole CAS No. 74239-55-7

Methiazole

Katalognummer: B000073
CAS-Nummer: 74239-55-7
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: SXJIZQPZESTWLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structurally, Methiazole is described as a benzimidazole derivative in studies focusing on oligodendrocyte differentiation and microtubule modulation . However, conflicting evidence identifies this compound as Methimazole (1-methyl-2-mercaptoimidazole; CAS 60-56-0), an imidazole derivative used clinically to treat hyperthyroidism .

Analyse Chemischer Reaktionen

Alkylation Reactions

Methimazole undergoes S-alkylation, particularly with alkylating agents such as 1,2-dichloroethane (DCE) and haloalkanes:

  • Reaction with 1,2-Dichloroethane :
    Methimazole reacts with DCE under reflux to form 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (2a ) and the intermediate 2-[(chloroethyl)thio]-1-methyl-1H-imidazole (3 ) (Fig. 1) . Kinetic studies revealed that 3 degrades via a proposed thiiranium ion intermediate (5 ), ultimately forming stable imidazothiazolium salts (4a , 4b ) (Table 1) .
    Table 1: Key Products from Methimazole-DCE Reaction
    ReactantsConditionsProductsYield
    Methimazole + DCEReflux, formic acid3 (S-chloroethyl derivative)73%
    3 DMSO, 80°C4b (imidazothiazolium salt)98%
  • Ag-Complex Formation :
    Methimazole reacts with AgBF₄ to form bis-{2-[(chloroethyl)thio]-1-methyl-1H-imidazole}-silver(I)tetrafluoroborate (6 ), which rearranges to 4b at elevated temperatures .

Coordination Chemistry with Metals

Methimazole forms complexes with transition metals, influencing redox behavior:

  • Copper Coordination :
    Methimazole binds Cu²⁺ via nitrogen and sulfur atoms, forming complexes such as Cu(κN,N-MMIMS)₂(H₂O)₂ (MMIMS = bis(1-methylimidazol-2-yl)sulfide). Redox reactions with Cu²⁺ generate methimazole disulfide (MMIDS) and sulfur extrusion products .
  • Zinc Electroreduction :
    Methimazole catalyzes Zn²⁺ reduction on mercury electrodes in NaClO₄, with catalytic efficiency dependent on drug concentration (Fig. 2) .

Redox and Radical Scavenging Activity

  • Hydroxyl Radical Scavenging :
    Methimazole acts as a free radical scavenger, neutralizing - OH radicals via sulfur-centered reactivity .
  • Oxidation by Chlorite :
    Methimazole reacts with ClO₂⁻ in acidic conditions, forming sulfinic and sulfonic acid derivatives. The rate law is first-order in [ClO₂⁻] and [H⁺], with k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C .

Metabolic Pathways

Hepatic metabolism involves cytochrome P450 and flavin monooxygenase (FMO):

  • Primary Metabolites :
    • N-Methylthiourea (cytotoxic)
    • Glyoxal (reactive aldehyde)
  • Sulfur Extrusion :
    Methimazole disulfide (MMIDS) undergoes redox cycling, releasing sulfur atoms in the presence of copper .

Comparative Reactivity of Selenium Analogues

Replacing sulfur with selenium alters reactivity:

  • MSeI (Selenium Analog) :
    Exists in selenol form, inhibiting lactoperoxidase (LPO) reversibly by reducing H₂O₂. In contrast, methimazole irreversibly inactivates LPO .
    Table 2: Inhibition Efficiency of Methimazole vs. MSeI
    CompoundLPO InhibitionGPx Activity (U/mg)
    MethimazoleIrreversible0.5
    MSeIReversible12.8

Wirkmechanismus

Methiazole is often compared with other thionamide compounds such as propylthiouracil and carbimazole:

    Propylthiouracil: While both this compound and propylthiouracil inhibit thyroid hormone synthesis, propylthiouracil also reduces the peripheral conversion of T4 to T3.

    Carbimazole: Carbimazole is a pro-drug that is converted to this compound in the body.

Uniqueness: this compound is unique in its high potency and relatively low risk of severe side effects compared to other antithyroid drugs. Its ability to inhibit thyroid peroxidase makes it a highly effective treatment for hyperthyroidism .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties:

  • Myelin Repair : Methiazole promotes oligodendrocyte precursor cell (OPC) differentiation by enhancing p57kip2 nuclear shuttling and accelerating morphological maturation, critical for remyelination in neurodegenerative diseases like multiple sclerosis (MS) .
  • Anticancer Activity : this compound suppresses KRAS-mutant lung cancer cells by inhibiting microtubule dynamics and RAS-related signaling pathways. It synergizes with MEK inhibitors (e.g., trametinib) to induce apoptosis .
  • Mechanism : this compound destabilizes microtubules, activates p38MAPK phosphorylation, and induces DNA damage via tubulin disruption, akin to other benzimidazoles like parbendazole .

This compound shares structural and functional similarities with several compounds, particularly benzimidazole derivatives and microtubule-targeting agents . Below is a detailed comparison:

Structural and Functional Similarities

Compound Class Key Structural Features Primary Applications
This compound Benzimidazole* Fused benzene-imidazole ring with thiol Myelin repair, KRAS-mutant cancer
Parbendazole Benzimidazole Substituted benzimidazole with carbamate Anthelmintic, myelin repair, cancer
Fenbendazole Benzimidazole Sulfur-containing benzimidazole Anthelmintic, NSCLC therapy
Danazol Synthetic steroid Ethisterone derivative with isoxazole Myelin repair, endometriosis
Nocodazole Benzimidazole Carbamate-substituted benzimidazole Microtubule disruption, research tool
Omeprazole Benzimidazole Pyridinylmethyl-substituted benzimidazole Proton pump inhibitor, remyelination

Note: this compound’s classification as a benzimidazole is contested; some studies conflate it with Methimazole (an imidazole) .

Efficacy in Myelin Repair

Compound Effect on OPC Differentiation Concentration for Efficacy Mechanism
This compound Moderate 0.1 mM Enhances p57kip2 nuclear export
Parbendazole High 0.02–0.1 mM Induces p38MAPK phosphorylation
Danazol Moderate 0.02 mM Modulates microtubule dynamics
Omeprazole High 0.05 mM Promotes oligodendrocyte maturation
  • Key Finding : Parbendazole and omeprazole exhibit stronger remyelination effects than this compound, likely due to enhanced microtubule stabilization .

Anticancer Activity

Compound Target Pathway Synergistic Partners Key Cancer Model
This compound KRAS, microtubules Trametinib (MEK inhibitor) KRAS-mutant NSCLC
Fenbendazole Microtubules, proteasome N/A NSCLC, colorectal cancer
Parbendazole Microtubules, DNA damage Camptothecin Leukemia, solid tumors
  • Shared Mechanism : this compound, fenbendazole, and parbendazole induce G2/M cell cycle arrest and DNA damage via tubulin destabilization .

Pharmacokinetics and Toxicity

Compound Bioavailability Half-Life Toxicity Concerns
This compound Low (oral) 2–4 hrs Teratogenic potential
Parbendazole Moderate 6–8 hrs Hepatotoxicity, myelosuppression
Fenbendazole High 10–12 hrs Limited human toxicity data
Omeprazole High 1–2 hrs Safe in humans
  • Key Insight : Omeprazole’s safety profile contrasts with other benzimidazoles, underscoring the impact of structural modifications on toxicity .

Critical Analysis of Discrepancies

  • Nomenclature Conflict: this compound is interchangeably referred to as a benzimidazole (in myelin repair studies) and Methimazole (an imidazole antithyroid drug) . This inconsistency complicates cross-study comparisons and warrants clarification in future research.
  • Mechanistic Overlap : Despite structural differences, this compound and imidazole/benzimidazole derivatives share microtubule-disrupting effects , suggesting a conserved pharmacophore for tubulin binding .

Biologische Aktivität

Methiazole, also known as methimazole, is primarily recognized for its role as an antithyroid agent. This compound has been extensively studied for its biological activities, particularly in the context of thyroid hormone synthesis inhibition and its effects on various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions by inhibiting the enzyme thyroid peroxidase (TPO) , which is crucial in the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). The inhibition occurs through several proposed mechanisms:

  • Competitive Inhibition : this compound acts as a competitive substrate for TPO, becoming iodinated itself and thereby interfering with the iodination of thyroglobulin .
  • Direct Interaction : The sulfur atom in this compound may interact with the iron in TPO’s heme group, further inhibiting its enzymatic activity .
  • Reduction of Immune Activity : Studies suggest that this compound may also modulate immune responses, potentially reducing levels of immune markers associated with hyperthyroidism .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:

  • Absorption : this compound is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 93% .
  • Distribution : The volume of distribution is around 20 L, with concentrations in the thyroid gland being significantly higher than in plasma .
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The main metabolite, 4-methyl-5-thiazolecarboxamide (MMI-4), exhibits much weaker antithyroid activity .
  • Elimination Half-Life : The elimination half-life varies based on liver function and can range from 5.3 hours in healthy individuals to over 22 hours in cases of severe hepatic impairment .

Therapeutic Applications

This compound is primarily used to treat hyperthyroidism, particularly in conditions like Graves' disease. Its ability to lower thyroid hormone levels helps alleviate symptoms associated with hyperthyroidism. Additionally, this compound has been investigated for potential antioxidant properties and interactions with copper(II) complexes that may confer additional biological activities .

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

  • Oxidative Stress Induction :
    • A study demonstrated that this compound-induced hypothyroidism led to oxidative stress characterized by alterations in the GSH-GSSG couple and reduced catalase activity. This suggests that while it effectively reduces thyroid hormones, it may also induce oxidative damage under certain conditions .
  • Fetal Development Impact :
    • Research indicates that this compound can induce fetal goiter and cretinism in a dose-dependent manner when administered during pregnancy. Long-term follow-up studies on children exposed to this compound in utero have shown no significant adverse effects up to age 11 .
  • Antioxidant Activity :
    • Investigations into this compound's antioxidant properties have revealed potential benefits when complexed with copper(II), suggesting a broader scope of biological activity beyond thyroid hormone inhibition .

Summary Table of Biological Activities

Activity TypeDescription
Thyroid Hormone Inhibition Inhibits TPO leading to decreased synthesis of T4 and T3 hormones .
Oxidative Stress Induces oxidative stress; affects GSH/GSSG balance and catalase activity .
Fetal Effects Can cause fetal goiter or cretinism if used during pregnancy; generally safe post-exposure .
Antioxidant Properties Exhibits antioxidant activity when complexed with copper(II) .

Q & A

Basic Research Questions

Q. What are the key considerations in designing experiments to synthesize Methiazole derivatives with optimal bioactivity?

  • Methodological Answer : Experimental design should prioritize reaction conditions (solvent polarity, temperature, catalyst selection) and purification methods to ensure yield and purity. For example, highlights the use of triazole and thiazole moieties in synthesizing benzimidazole derivatives, emphasizing the role of solvent systems (e.g., DMF for solubility) and catalysts (e.g., Cu(I) for click chemistry). Analytical validation via NMR, IR, and elemental analysis is critical to confirm structural integrity .

  • Table 1 : Synthesis Parameters for this compound Analogues
ParameterExample from
SolventDMF, ethanol
CatalystCu(I) for azide-alkyne cycloaddition
PurificationColumn chromatography
Analytical Methods1^1H/13^13C NMR, IR, melting point

Q. How can researchers validate an analytical method for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Follow ICH guidelines () to assess linearity, precision, accuracy, and sensitivity. outlines validation parameters for Methimazole (a structural analog), including:

  • Linearity : R2>0.99R^2 > 0.99 over a concentration range.
  • LOD/LOQ : Determined via signal-to-noise ratios.
  • Robustness : Test pH, temperature, and mobile phase variations in HPLC/UPLC methods. Cross-validate with spiked plasma/serum samples to mimic biological matrices .

Q. What strategies are effective for conducting a systematic literature review on this compound’s mechanisms of action?

  • Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks ( ) to define scope. Combine Boolean operators (e.g., "this compound AND (kinase inhibition OR metabolic pathways)") in databases like PubMed/Scopus. Prioritize peer-reviewed articles over preprints and exclude non-validated sources (e.g., ) .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s cytotoxicity profiles across cell lines?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., cell passage number, assay protocols). Use meta-regression () to explore heterogeneity. For example, recommends iterative data triangulation: compare in vitro results with in silico docking studies (as in ’s analysis of compound 9c’s binding affinity) and in vivo toxicity data .

Q. What computational approaches optimize this compound derivative design for target specificity?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability. ’s docking analysis of compound 9c (purple ligand in active site) demonstrates how substituent effects (e.g., bromophenyl groups) enhance binding .

Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst). Apply machine learning (e.g., random forests) to identify biomarkers of off-target activity. Ensure metadata compliance ( ) for reproducibility, including raw data deposition in repositories like ChEMBL .

Q. Data Presentation & Ethical Compliance

Q. What are common pitfalls in presenting this compound research data in manuscripts?

  • Methodological Answer : Avoid overloading figures with chemical structures (: ≤3 structures per graphic). Use color strategically (e.g., red for high activity) and provide error bars for biological replicates. warns against "adjusting" data to fit hypotheses; instead, discuss outliers transparently .

Q. How to ensure ethical compliance in preclinical this compound studies involving animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design (sample size justification, randomization). Document protocols for humane endpoints and analgesia use. emphasizes institutional approval (IACUC) and adherence to the 3Rs (Replacement, Reduction, Refinement) .

Eigenschaften

IUPAC Name

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJIZQPZESTWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424979
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108579-67-5
Record name Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.